[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate, also known as TBOM-ester, is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate's mechanism of action is not yet fully understood, but it is believed to act as a prodrug by releasing the active drug in a controlled manner. The tribenzoyloxy and methyl benzoate groups protect the active drug from degradation and improve its solubility, allowing for better absorption and distribution in the body.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and excellent biocompatibility, making it an ideal candidate for drug delivery applications. Studies have shown that this compound can improve the pharmacokinetic properties of drugs, including increased bioavailability, prolonged circulation time, and reduced toxicity.
Advantages and Limitations for Lab Experiments
One of the major advantages of [(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate is its ease of synthesis and excellent stability, making it an ideal candidate for lab experiments. However, this compound's tribenzoyloxy and methyl benzoate groups can make it difficult to analyze its biological effects accurately. Additionally, this compound's effectiveness as a prodrug may vary depending on the active drug's physicochemical properties.
Future Directions
For [(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate include exploring its use as a prodrug for various drugs, developing new methods for its synthesis, and investigating its potential applications in other fields, such as catalysis and nanotechnology.
Conclusion
In conclusion, this compound is a unique compound that has demonstrated potential applications in drug delivery, organic synthesis, and material science. Its ease of synthesis, stability, and low toxicity make it an ideal candidate for lab experiments. Future research on this compound's mechanism of action, biochemical and physiological effects, and potential applications in other fields will undoubtedly lead to exciting discoveries and advancements.
Synthesis Methods
[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate can be synthesized using a straightforward method involving the reaction of 2,3,4,5,6-pentabenzoyloxyhexane-1,2,3,4,5-pentol with methyl benzoate and bromine. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the formation of the desired product.
Scientific Research Applications
[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate has demonstrated potential applications in various fields, including drug delivery, organic synthesis, and material science. In drug delivery, this compound has been used as a prodrug to improve the bioavailability and efficacy of drugs. In organic synthesis, this compound has been used as a protecting group for hydroxyl groups. In material science, this compound has been used as a building block for the synthesis of novel materials.
properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29+,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISFGQOOKBVKPD-ZNOUKXQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27BrO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.